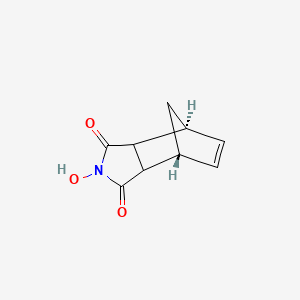

N-Hydroxy-5-norbornene-2,3-dicarboximide

Description

Significance of N-Hydroxy-5-norbornene-2,3-dicarboximide as a Chemical Reagent and Synthetic Building Block

The primary significance of this compound (HONB) in chemical synthesis lies in its role as an additive or coupling reagent, particularly in the formation of amide bonds. jst.go.jp In peptide synthesis, HONB is highly valued for its ability to facilitate the creation of peptide linkages while effectively suppressing undesirable side reactions. jst.go.jpdiscofinechem.comchemicalbook.com When used in conjunction with a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), HONB is instrumental in converting N-protected amino acids into their corresponding active esters. jst.go.jpprepchem.com These HONB active esters are highly reactive towards the amino group of another amino acid or peptide, leading to the formation of the desired peptide bond in excellent yields and a high state of purity. jst.go.jp

A critical advantage of employing HONB is its remarkable effectiveness in minimizing racemization, a common problem during peptide coupling that can lead to the formation of stereoisomers and compromise the biological activity of the final peptide. jst.go.jpchemicalbook.com Furthermore, it significantly inhibits the formation of N-acylurea, an often difficult-to-remove byproduct that arises from the rearrangement of the O-acylisourea intermediate formed with carbodiimides. jst.go.jpdiscofinechem.comchemicalbook.com The liberated HONB byproduct is also relatively easy to remove from the reaction mixture. google.com

Beyond peptide synthesis, HONB serves as a versatile building block and modifying agent in polymer chemistry and materials science. guidechem.comchemimpex.com Its norbornene moiety can participate in various polymerization reactions, such as the thiol-ene reaction. wikipedia.org It is used as an intermediate in the synthesis of high-performance polymers, where it can enhance properties like thermal stability and mechanical strength. chemimpex.com This makes it valuable for creating advanced materials, including specialized coatings, adhesives, and composites for industries such as aerospace and automotive. chemimpex.com

Chemical Properties of this compound| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₃ cymitquimica.comchemicalbook.com |

| Molecular Weight | 179.17 g/mol chemicalbook.com |

| Appearance | White to off-white crystalline powder guidechem.comcymitquimica.comchemicalbook.com |

| Melting Point | 165-170 °C chemicalbook.comsmolecule.com |

| CAS Number | 21715-90-2 chemicalbook.com |

Historical Context and Evolution of Research on this compound Applications

The synthesis and study of this compound (HONB) emerged from the broader field of research into coupling reagents for peptide synthesis. Its synthesis typically involves the reaction of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) with hydroxylamine (B1172632) or its salt under controlled conditions. guidechem.comprepchem.com The anhydride precursor itself is produced via a Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride, which predominantly yields the endo isomer due to kinetic control. wikipedia.orglew.ro Both the endo and exo isomers of HONB have been synthesized and characterized. lew.ro

A seminal paper published in 1974 by Fujino and colleagues from Takeda Chemical Industries was instrumental in establishing HONB as a superior reagent for peptide synthesis. jst.go.jpnih.gov Their research demonstrated that HONB, when used with DCC, significantly suppressed racemization and prevented the formation of N-acylurea byproducts, overcoming major drawbacks of existing methods. jst.go.jpgoogle.com The study showcased the successful synthesis of the luteinizing hormone-releasing hormone (LH-RH) using the HONB active ester method, highlighting its practical utility in producing complex peptides with high purity. jst.go.jp

Following this foundational work, research continued to explore and confirm the utility of HONB. A U.S. patent granted in 1975 further detailed the improved process for peptide production using HONB, emphasizing its stability, high yields, and the ease of purification of the final peptide. google.com Over the years, the unique properties of the norbornene structure within HONB and its derivatives have also led to its investigation in polymer chemistry. Researchers have utilized the norbornene moiety for creating cross-linked polymer networks and developing new materials with enhanced physical properties. chemimpex.comrsc.org The stereochemistry of HONB and its derivatives has also been a subject of detailed study to fully elucidate the structure-activity relationships of its isomers. lew.ro

Overview of Key Academic Research Domains Involving this compound

The application of this compound is concentrated in a few key areas of chemical research, primarily driven by its reactivity and structural features.

Peptide Chemistry : This remains the most prominent research domain for HONB. It is widely employed as a coupling additive in both solution-phase and solid-phase peptide synthesis. jst.go.jpchemicalbook.com Research in this area focuses on synthesizing complex peptides, including hormones like LH-RH and enkephalin analogs. jst.go.jpchemicalbook.com The key advantage driving its use is the production of optically pure peptides by minimizing racemization, which is critical for their biological function. jst.go.jpdiscofinechem.com

Polymer Chemistry and Materials Science : HONB and its parent anhydride are utilized as monomers or modifying agents in the synthesis of advanced polymers. guidechem.comchemimpex.com The rigid, strained norbornene ring system can be polymerized through various mechanisms, imparting desirable characteristics such as high thermal stability and mechanical strength to the resulting polymer. chemimpex.com Research in this field includes the development of high-performance polyimides, adhesives, and composites for demanding applications. chemimpex.com The different reactivities of the endo and exo isomers in polymerization are also an active area of investigation. rsc.org

Bioconjugation and Pharmaceutical Development : The ability of HONB to form stable active esters has made it a useful tool in bioconjugation, where biomolecules like proteins or antibodies are chemically linked to other molecules. In the field of drug development, it has been explored as a component in the synthesis of prodrugs, which are designed to improve the bioavailability of pharmaceutical compounds. chemimpex.com

Summary of Research Applications for this compound| Research Domain | Specific Application | Key Advantages |

|---|---|---|

| Peptide Synthesis | Coupling reagent/additive for amide bond formation. jst.go.jp | Decreases racemization, inhibits N-acylurea formation, provides high yields and purity. jst.go.jpdiscofinechem.com |

| Polymer Chemistry | Monomer intermediate for high-performance polymers. chemimpex.com | Enhances thermal stability and mechanical properties of materials. chemimpex.com |

| Materials Science | Component in coatings, adhesives, and composites. chemimpex.com | Improves durability and performance of end products. chemimpex.com |

| Pharmaceutical Development | Reagent in the synthesis of prodrugs and bioactive molecules. guidechem.comchemimpex.com | Facilitates synthesis of complex molecules and can improve bioavailability. chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,7S)-4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2/t4-,5+,6?,7? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSSTQCWRDLYJA-DPTVFECHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1C3C2C(=O)N(C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Investigations of N Hydroxy 5 Norbornene 2,3 Dicarboximide

Established Synthetic Pathways for N-Hydroxy-5-norbornene-2,3-dicarboximide Synthesis

The synthesis of this compound is a well-documented, two-step process. It begins with the formation of a norbornene-based anhydride (B1165640) scaffold, followed by the construction of the N-hydroxyimide ring.

The foundational norbornene framework of the target molecule is assembled via a Diels-Alder reaction, a powerful [4+2] cycloaddition. latech.edu This reaction involves the combination of cyclopentadiene (B3395910) (a conjugated diene) with maleic anhydride (a dienophile). latech.edulew.ro The high reactivity of cyclopentadiene necessitates its fresh preparation by the thermal cracking of its dimer, dicyclopentadiene, just before use. latech.edu

The cycloaddition is typically performed by adding the freshly prepared cyclopentadiene to a solution of maleic anhydride in a suitable solvent mixture, such as ethyl acetate (B1210297) and hexane. chemicalbook.com The reaction can be initiated at a low temperature (e.g., using an ice bath) and then brought to a higher temperature (e.g., 60 °C) to ensure completion. chemicalbook.com This reaction is known to be highly efficient, producing the cis-5-norbornene-2,3-dicarboxylic anhydride in high yield. chemicalbook.com The Diels-Alder reaction is a classic example of a pericyclic reaction that efficiently creates multiple stereocenters in a single step. latech.edu

The second critical step is the conversion of the cis-5-norbornene-2,3-dicarboxylic anhydride precursor into the final N-hydroxyimide product. This is achieved through a reaction with hydroxylamine (B1172632) or its salt, such as hydroxylamine hydrochloride. lew.roprepchem.com

In a typical procedure, the anhydride is treated with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. lew.roprepchem.com The reaction is often carried out in an aqueous medium or a solvent like tetrahydrofuran (B95107). lew.roprepchem.com The process generally involves stirring at room temperature, followed by a period of heating to drive the ring-closure and dehydration to completion, forming the stable five-membered imide ring. prepchem.com The resulting this compound can then be isolated by filtration. prepchem.com This method is effective for converting both the endo and exo forms of the anhydride into their corresponding N-hydroxyimide isomers. lew.ro

Stereochemical Aspects in the Synthesis of this compound Isomers

The stereochemistry of this compound is determined during the initial Diels-Alder reaction, which can produce two primary diastereomers: endo and exo.

The Diels-Alder reaction between cyclopentadiene and maleic anhydride is highly stereoselective. Under standard kinetic control (i.e., lower reaction temperatures), the reaction predominantly yields the endo isomer, cis-5-norbornene-endo-2,3-dicarboxylic anhydride. latech.edulew.ro This preference is attributed to favorable secondary orbital interactions between the developing pi-system of the diene and the carbonyl groups of the dienophile.

However, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance. latech.edulew.ro Therefore, applying high temperatures can promote the isomerization of the kinetically favored endo product to the more stable exo isomer. latech.edu Density functional theory (DFT) calculations have confirmed that while the endo pathway has a lower energy barrier, the exo isomer possesses greater structural stability. latech.edu This thermodynamic equilibrium allows for the selective synthesis of the exo anhydride by heating the endo isomer, often at temperatures around 190 °C. latech.edu

The synthesis of the specific endo and exo isomers of this compound is achieved by starting with the corresponding isolated anhydride isomers. lew.ro Commercially available endo- and exo-anhydrides serve as the starting materials for these stereospecific syntheses. lew.ro The reaction with hydroxylamine and a base proceeds without altering the established endo or exo configuration of the norbornene backbone. lew.ro

The distinct stereochemistry of the endo and exo isomers leads to observable differences in their spectroscopic properties, particularly in NMR spectra, which is a key method for their identification and differentiation. lew.roresearchgate.net The chemical shifts of the protons at carbons 2 and 3 show the most significant difference, with the signal for the exo isomer being shifted downfield by approximately 0.5 ppm compared to the endo isomer. lew.ro X-ray crystallography has also been used to definitively investigate and confirm the molecular structures of these isomers. researchgate.net

Table 1: Comparative ¹H-NMR Chemical Shifts for endo and exo Isomers This interactive table provides a comparison of proton NMR chemical shift data for key protons in the endo and exo isomers of this compound, illustrating the downfield shift characteristic of the exo form.

| Isomer | Protons at C2/C3 (ppm) | Protons at C1/C4 (ppm) | Vinylic Protons (ppm) |

| endo | ~2.8 | ~3.5 | ~6.2 |

| exo | ~3.3 | ~3.4 | ~6.3 |

| Data synthesized from findings reported in scientific literature. lew.ro |

Derivatization Strategies and Preparation of this compound Analogs

This compound (HONB) is not only a synthetic target but also a versatile starting material for creating various analogs and derivatives. Its primary application is in peptide chemistry, where it is used as an additive in carbodiimide-mediated coupling reactions. jst.go.jp

When used with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), HONB forms an active ester with a carboxylic acid (e.g., an N-protected amino acid). jst.go.jpprepchem.com This HONB-ester is more reactive than the carboxylic acid itself but is stable enough to react cleanly with an amine component to form a peptide bond. This strategy is highly effective in minimizing racemization of the amino acid and preventing the formation of N-acylurea, a common side product in DCC couplings. jst.go.jp

Beyond its role in peptide synthesis, the N-hydroxy group and the norbornene double bond provide handles for further chemical modification. For instance, HONB can be reacted with phosgene (B1210022) to synthesize derivatives like N,N'-bis-(5-norbornene-2,3-dicarboxyimidyl) carbonate. lew.ro Another documented analog is this compound perfluoro-1-butanesulfonate, which attaches a sulfonate ester to the oxygen of the N-hydroxy group. sigmaaldrich.com These derivatization strategies expand the utility of the core HONB structure into new reagents and materials.

Chemical Modification at the Hydroxy Moiety

The hydroxyl group of this compound is a prime site for chemical modification, leading to a variety of useful derivatives. A predominant application of this compound is in peptide synthesis, where it serves as a coupling additive. chemicalbook.com

The hydroxyl group can be readily acylated to form active esters of amino acids. These esters are highly reactive acylating agents that facilitate the formation of peptide bonds under mild conditions. For instance, in the presence of a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), this compound reacts with N-protected amino acids to generate the corresponding active esters. prepchem.com These activated esters then efficiently react with the amino group of another amino acid or peptide, yielding the desired peptide chain. The use of this compound in this capacity has been shown to suppress racemization, a common side reaction in peptide synthesis, and to prevent the formation of N-acylurea byproducts. chemicalbook.com

Another notable modification at the hydroxy moiety is the formation of carbonate derivatives. For example, reaction with an appropriate reagent can lead to the synthesis of N,N'-bis(5-norbornene-2,3-dicarboxyimidyl) carbonate. lew.ro These carbonate compounds are also valuable reagents in organic synthesis.

The table below summarizes some of the key reactions involving the hydroxy moiety of this compound.

| Reagent | Product Type | Application |

| N-protected amino acid / DCC | Active Ester | Peptide Synthesis |

| Phosgene or its equivalent | Carbonate Derivative | Synthetic Reagent |

Modifications of the Norbornene Framework

The norbornene component of this compound offers another avenue for structural modification, primarily through reactions of the carbon-carbon double bond within the bicyclic system. These modifications can lead to new molecules with altered physical and chemical properties.

One of the most significant modifications of the norbornene framework is its participation in polymerization reactions. The strained double bond of the norbornene ring makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). While the direct ROMP of this compound is not extensively detailed in readily available literature, the polymerization of other norbornene derivatives is a well-established field. This suggests that, with appropriate protection of the hydroxyl group, the this compound scaffold could be incorporated into polymers, leading to materials with potentially interesting properties. The resulting polymers would feature the dicarboximide functionality as a repeating unit along the polymer chain.

The following table outlines some of the potential modifications of the norbornene framework.

| Reaction Type | Reagent/Catalyst | Product Feature |

| Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium or Molybdenum catalysts | Polymer with dicarboximide side chains |

| Hydrogenation | H₂ / Metal catalyst (e.g., Pd/C) | Saturated norbornane (B1196662) framework |

Reactivity and Mechanistic Investigations of N Hydroxy 5 Norbornene 2,3 Dicarboximide

Fundamental Reactivity Patterns of N-Hydroxy-5-norbornene-2,3-dicarboximide

The reactivity of HONB is governed by the interplay of its three main structural components: the N-hydroxyimide moiety, the bicyclic norbornene framework, and the imide functional group.

Role as an Active Ester Precursor

The most prominent role of this compound in chemical synthesis is as a coupling additive or reagent for the formation of active esters, primarily in peptide synthesis. google.com, jst.go.jp When used in conjunction with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), HONB reacts with a carboxylic acid (such as an N-protected amino acid) to form a highly reactive O-acyl-HONB ester, also known as a HONB active ester. google.com, rsc.org

This active ester intermediate readily reacts with the amino group of a second amino acid, forming a stable peptide bond and releasing HONB as a byproduct. rsc.org The utility of HONB in this capacity is highlighted by several key advantages:

Suppression of Racemization: HONB is highly effective at minimizing the loss of stereochemical integrity at the chiral center of the activated amino acid, a common problem during peptide coupling. jst.go.jp, guidechem.com

Inhibition of Side Reactions: It prevents the formation of N-acylurea, an undesired byproduct that can form when using carbodiimides alone, which simplifies purification and improves yields. jst.go.jp, guidechem.com

High Reactivity and Yields: The resulting active esters are highly reactive, leading to efficient peptide bond formation and affording peptide products in excellent yields and high purity. jst.go.jp, guidechem.com

These properties have established HONB as a superior alternative to other additives like N-hydroxysuccinimide (NHS) in many applications. google.com For instance, it has been successfully employed in the synthesis of complex peptides such as Luteinizing Hormone-Releasing Hormone (LH-RH) and enkephalin analogs. jst.go.jp, lew.ro

| Feature | This compound (HONB) | N-Hydroxysuccinimide (NHS) |

|---|---|---|

| Racemization Suppression | Excellent jst.go.jp, guidechem.com | Good, but can be problematic in some cases google.com |

| N-Acylurea Formation | Inhibits formation jst.go.jp, guidechem.com | Less effective at inhibition |

| Stability of Active Ester | Relatively stable, resistant to hydrolysis google.com | More susceptible to hydrolysis |

| Solubility of Byproduct | Good solubility in common solvents and water, facilitating removal google.com | Generally soluble |

Reactivity of the Norbornene Double Bond

The norbornene moiety provides a rigid bicyclic scaffold for the molecule. While the primary reactivity of HONB is centered on the N-hydroxy group, the carbon-carbon double bond within the norbornene ring system is also capable of undergoing chemical reactions typical of strained alkenes. The synthesis of the HONB precursor, 5-norbornene-2,3-dicarboxylic anhydride (B1165640), proceeds via a Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride, which underscores the inherent reactivity of the norbornene framework. researchgate.net

Although literature focusing specifically on the reactions of the double bond in the final HONB molecule is not extensive, the reactivity can be inferred from related systems. For example, the double bond in norbornene derivatives is known to undergo reactions such as:

Hydrogenation: Studies on similar molecules like 5-vinyl-2-norbornene (B46002) show that the norbornene double bond can be readily hydrogenated over palladium catalysts.

Epoxidation and Dihydroxylation: Alkenes of this type are susceptible to oxidation reactions.

Ring-Opening Metathesis Polymerization (ROMP): Norbornene and its derivatives are classic monomers for ROMP, although the suitability of HONB itself for this reaction would depend on catalyst compatibility with the N-hydroxyimide group.

In the context of its use in peptide synthesis, the double bond is typically regarded as an inert part of the scaffold. However, its presence offers potential for post-synthetic modification or for creating polymers where the active ester functionality can be incorporated. lew.ro

Influence of the Imide Functional Group

The dicarboximide functional group is integral to the structure and function of HONB. Its influence is multifaceted, affecting both the stability and reactivity of the molecule.

Structural Rigidity and Stereochemistry: The imide ring is fused to the norbornene skeleton, creating a rigid structure. This rigidity can exist in two diastereomeric forms: endo and exo. researchgate.net The Diels-Alder synthesis kinetically favors the endo isomer, which is the common commercial form. researchgate.net However, theoretical calculations have shown the exo isomer to be slightly more thermodynamically stable. researchgate.net This stereochemistry can influence the molecule's packing in the solid state and its precise orientation during reactions. researchgate.net

Electronic Effects: The two electron-withdrawing carbonyl groups of the imide are crucial. They increase the acidity of the N-H bond in the parent imide and enhance the electrophilicity of the nitrogen atom. In HONB, this electronic pull makes the attached hydroxyl group a better leaving group. This enhanced leaving group ability is a key factor in the high reactivity of HONB-derived active esters during aminolysis (peptide bond formation). google.com, jst.go.jp

Stabilization of the Leaving Group: Upon reaction of the active ester, the resulting HONB anion is stabilized by resonance across the N-C=O system, making it a stable leaving group and driving the acylation reaction forward.

Detailed Reaction Mechanisms Involving this compound

Mechanistic studies have provided a deeper understanding of how HONB functions, particularly in its primary application in peptide synthesis and in more recently explored radical-based transformations.

Mechanistic Studies of Activation in Peptide Synthesis

The mechanism of HONB in peptide synthesis is a well-established, two-step process when used as an additive.

Formation of the Active Ester: The process begins with the activation of the carboxylic acid of an N-protected amino acid (R-COOH) by a carbodiimide (B86325), such as DCC. This forms a highly reactive O-acylisourea intermediate. HONB then acts as a nucleophile, attacking this intermediate to form the HONB active ester (R-COO-ONB) and releasing dicyclohexylurea (DCU). This step is crucial because the reaction of HONB with the O-acylisourea is faster than the competing side reactions, such as racemization or rearrangement to an N-acylurea. jst.go.jp, guidechem.com

Aminolysis to Form the Peptide Bond: The isolated or in situ generated HONB active ester is then subjected to nucleophilic attack by the free amino group of a second amino acid or peptide (R'-NH₂). The attack occurs at the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate collapses to form the desired peptide bond (R-CO-NH-R') and releases HONB. google.com The liberated HONB can be easily removed from the reaction mixture due to its favorable solubility properties. google.com

This "one-shot" or "one-pot" procedure, where the activation and coupling occur in the same reaction vessel, is efficient and widely used. rsc.org

| Step | Reactants | Intermediate/Product | Key Mechanistic Feature |

|---|---|---|---|

| 1. Activation | R-COOH + DCC + HONB | R-COO-ONB (Active Ester) + DCU | HONB traps the O-acylisourea, preventing side reactions. jst.go.jp, guidechem.com |

| 2. Coupling | R-COO-ONB + R'-NH₂ | R-CO-NH-R' (Peptide) + HONB | Efficient aminolysis due to the good leaving group ability of the HONB anion. google.com |

Investigations into Potential Radical Pathways Initiated by the N-Hydroxy Moiety

While the heterolytic cleavage of the N-O bond is central to its role in peptide synthesis, the N-hydroxy moiety can also participate in homolytic (radical) pathways under specific conditions. Research has shown that the N-O bond can be cleaved to generate radical species.

One study demonstrated that the enzyme glucose oxidase (GOx), in the presence of glucose, can catalyze the reduction of this compound (referred to in the study as HNDC) to generate a carbon-centered radical. This radical species was shown to be capable of initiating the polymerization of polyethylene (B3416737) glycol diacrylate (PEGDA) to form a hydrogel. This bienzymatic system highlights a novel reactivity pattern for HONB, moving beyond its traditional role as an acyl transfer agent into the realm of radical initiators for polymer synthesis. This enzymatic trigger provides a biocompatible method for initiating polymerization, potentially useful for creating hydrogels for biomedical applications.

Stability and Kinetic Studies in Research Applications

The utility of this compound (HONB) in chemical synthesis, particularly in peptide chemistry, is intrinsically linked to its stability profile and the kinetic advantages it confers. Understanding these characteristics is essential for optimizing reaction protocols and achieving desired product outcomes.

Stability of this compound under Varying Reaction Conditions

The stability of this compound is a critical factor influencing its storage, handling, and effectiveness as a reagent. Its stability has been evaluated under various conditions, including temperature, pH, and in the presence of different solvents.

Appearing as a white to off-white crystalline solid, HONB is generally stable at room temperature. guidechem.com Its thermal stability is indicated by its relatively high melting point, which is consistently reported in the range of 165–170 °C. chemicalbook.comchemicalbook.comsigmaaldrich.com This suggests that the compound can withstand moderately elevated temperatures without significant decomposition, a valuable attribute for many chemical reactions.

The pH of the reaction medium is a significant determinant of HONB's stability and reactivity. Optimal reaction conditions for its application in certain contexts have been noted at a pH of 6. chemicalbook.comlookchem.com This implies that the compound's structural integrity is well-maintained in mildly acidic conditions. However, significant deviations from this pH can impact its stability. In strongly acidic or alkaline environments, N-hydroxyimides can be susceptible to hydrolysis. For instance, studies on structurally related monoamides of endo-cis-5-norbornene-2,3-dicarboxylic acid have shown that the rate of amide hydrolysis increases with acid concentration, a process catalyzed by the adjacent carboxylic acid group. researchgate.net This suggests that the imide ring of HONB could undergo hydrolysis under harsh pH conditions.

The stereochemistry of HONB, specifically its exo and endo isomeric forms, also relates to stability. Theoretical studies have indicated that the exo isomer is marginally more thermodynamically stable than the endo isomer. lew.roresearchgate.net However, this difference is slight, and experimental observations show that equilibration between the two often results in a nearly 1:1 mixture, indicating their stabilities are comparable under practical conditions. lew.roresearchgate.net

HONB demonstrates good stability in a range of organic solvents commonly used in synthesis. It is soluble in ethanol (B145695) and can be purified by recrystallization from ethyl acetate (B1210297). guidechem.comchemicalbook.com Its successful use in reactions conducted in dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) further attests to its stability in these media. lew.rotcichemicals.com

| Condition | Observation | Source(s) |

|---|---|---|

| Temperature | Stable at room temperature. Melts at 165–170 °C, indicating thermal stability up to this point. | guidechem.comchemicalbook.comchemicalbook.comsigmaaldrich.com |

| pH | Optimal reactivity noted at pH 6. Susceptible to hydrolysis in strong acid or base. | chemicalbook.comlookchem.comresearchgate.net |

| Solvents | Stable and soluble in common organic solvents like DMF, THF, ethanol, and chloroform. Can be recrystallized from ethyl acetate. | guidechem.comchemicalbook.comlew.rotcichemicals.com |

| Stereoisomerism | The exo isomer is slightly more stable thermodynamically, but equilibrates with the endo isomer to a near 50:50 ratio. | lew.roresearchgate.net |

Kinetic Analysis of Reactions Utilizing this compound

The primary application of this compound is as a coupling additive in peptide synthesis, often used in conjunction with a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC). jst.go.jp Its function is fundamentally kinetic: it steers the reaction pathway toward the formation of the desired peptide bond while minimizing undesirable side reactions.

In carbodiimide-mediated peptide coupling, the carboxylic acid of an N-protected amino acid is activated by DCC. This forms a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to two detrimental pathways: rearrangement into a stable N-acylurea byproduct or, if the amino acid is chiral, racemization via the formation of a 5(4H)-oxazolone.

The introduction of HONB provides a crucial kinetic intervention. HONB rapidly intercepts the O-acylisourea intermediate to form an active ester, the this compound ester. This active ester is more stable than the O-acylisourea but sufficiently reactive to undergo efficient aminolysis (reaction with the amine component) to form the peptide bond. jst.go.jp Kinetically, the rate of formation of the HONB active ester and its subsequent aminolysis is significantly faster than the rates of racemization and N-acylurea formation. lookchem.comjst.go.jp This strategic diversion of the reaction pathway leads to higher yields, improved product purity, and preservation of stereochemical integrity. jst.go.jp

| Reaction Parameter | Peptide Synthesis with DCC alone | Peptide Synthesis with DCC/HONB | Source(s) |

|---|---|---|---|

| Primary Intermediate | O-acylisourea (highly reactive, unstable) | HONB Active Ester (more stable, selectively reactive) | jst.go.jp |

| Rate of Racemization | Significant potential for racemization | Racemization is suppressed | lookchem.comjst.go.jp |

| Byproduct Formation | N-acylurea formation is a common side reaction | Formation of N-acylurea is inhibited | chemicalbook.comjst.go.jp |

| Product Yield & Purity | Often lower due to side reactions | Excellent yields and high purity | jst.go.jp |

Applications of N Hydroxy 5 Norbornene 2,3 Dicarboximide in Advanced Organic Synthesis Research

Peptide and Amide Bond Formation Methodologies

The synthesis of peptides, essential biomolecules with diverse biological functions, requires the precise and efficient formation of amide bonds between amino acids. HONB has emerged as a valuable tool in this process, primarily when used in conjunction with carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC). chempep.comjst.go.jp It is employed to activate the carboxyl group of an N-protected amino acid, forming a reactive HONB active ester. jst.go.jpnih.govgoogle.com This intermediate readily reacts with the amino group of another amino acid to form the desired peptide bond, regenerating HONB as a byproduct that can be easily removed. google.com

Mitigation of Racemization in Peptide Coupling Protocols

A significant challenge in peptide synthesis is the prevention of racemization, the undesirable conversion of a chiral amino acid into its enantiomer, which can lead to biologically inactive or even harmful peptides. chempep.comnih.gov HONB has proven to be highly effective at suppressing racemization during coupling reactions. jst.go.jpdiscofinechem.com

When a carboxyl group is activated, particularly in N-alkoxycarbonylamino acids, it can lead to the formation of a 5(4H)-oxazolone intermediate. The abstraction of a proton from the chiral α-carbon of this intermediate results in the loss of stereochemical integrity. The use of HONB as an additive in carbodiimide-mediated coupling reactions significantly minimizes this risk. chempep.compeptide.com The HONB active ester intermediate is more reactive towards the desired aminolysis than it is towards cyclization into the problematic oxazolone. uniurb.it Furthermore, the structure of HONB itself is thought to play a role in creating a steric environment that disfavors the abstraction of the α-proton, thus preserving the chirality of the amino acid. chempep.com

Research comparing various additives has demonstrated the superiority of HONB in maintaining stereochemical purity. For instance, its performance in reducing racemization is notably better than that of N-hydroxysuccinimide (NHS), another common coupling additive. chempep.comgoogle.com

Table 1: Comparison of Racemization in Peptide Coupling (Illustrative data based on findings that HONB is superior in suppressing racemization)

| Coupling Additive | Coupling Method | Model Peptide Fragment | Percent Racemization (D-isomer) |

| N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) | DCC | Z-Gly-L-Ala + L-Phe-OBzl | Low to negligible |

| N-Hydroxysuccinimide (NHS) | DCC | Z-Gly-L-Ala + L-Phe-OBzl | Significant |

| None | DCC | Z-Gly-L-Ala + L-Phe-OBzl | High |

Inhibition of N-Acylurea Formation as a Side Reaction

A common side reaction in peptide coupling reactions that utilize carbodiimide reagents like DCC is the formation of N-acylurea. chempep.comjst.go.jp This occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid with the carbodiimide, undergoes an intramolecular rearrangement instead of reacting with the desired amine component or the coupling additive. This side reaction consumes the activated amino acid and leads to a stable byproduct that is often difficult to remove from the final peptide product, thereby reducing the yield and complicating purification. chempep.com

The introduction of HONB into the reaction mixture effectively circumvents this problem. jst.go.jpdiscofinechem.com HONB rapidly traps the O-acylisourea intermediate to form the HONB active ester. This esterification reaction is significantly faster than the competing N-acylurea rearrangement. The resulting active ester is stable enough to prevent side reactions but sufficiently reactive to couple efficiently with the amino component to form the peptide bond. jst.go.jpgoogle.com This dual property of HONB ensures that the reaction proceeds cleanly towards the desired peptide product in excellent yields. jst.go.jp

Development of Solution-Phase Peptide Synthesis Strategies

HONB is widely utilized as a coupling reagent in solution-phase peptide synthesis. chempep.comchemicalbook.com In this classical approach, the reactants are dissolved in a suitable organic solvent, and the peptide is isolated and purified after each coupling and deprotection step. The high reactivity and suppression of side reactions afforded by HONB make it an excellent choice for this methodology, leading to high-purity peptides. jst.go.jp

A notable advantage of HONB is the stability of its active esters, which are surprisingly resistant to hydrolysis. google.com This stability allows the peptide formation reaction to be conducted even in aqueous solutions, a feature not commonly observed with other N-hydroximide esters. google.com This property expands the range of solvents and conditions available to peptide chemists. Furthermore, the liberated HONB byproduct has favorable solubility properties, facilitating its easy and complete removal from the reaction mixture during workup, which simplifies the purification of the final peptide. google.com

The effectiveness of HONB in solution-phase synthesis was demonstrated in the preparation of the luteinizing hormone-releasing hormone (LH-RH), where the use of the HONB active ester method resulted in the hormone in excellent yield and high purity. jst.go.jp

Solid-Phase Peptide Synthesis Enhancements using this compound Derivatives

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the automated synthesis of long peptide chains. peptide.com In SPPS, the C-terminal amino acid is anchored to an insoluble resin support, and subsequent amino acids are added sequentially. peptide.com While highly efficient, SPPS can face challenges such as incomplete reactions and aggregation.

Derivatives of HONB have been identified as valuable additives in enhancing SPPS protocols. Specifically, HONB has been reported as a highly effective additive for aqueous solid-phase peptide synthesis. uniurb.it Performing SPPS in water is an environmentally friendly approach that can also help to solvate and break up aggregating peptide chains, which is a common problem during the synthesis of "difficult" sequences. The unique properties of HONB and its derivatives contribute to efficient coupling even under these aqueous conditions.

Formation of Complex Organic Molecular Architectures

The utility of this compound extends beyond peptide chemistry into the broader field of organic synthesis, where its core structure serves as a valuable building block.

Utility in Diels-Alder Reactions for Building Polycyclic Scaffolds

The very synthesis of the HONB scaffold relies on one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. lew.romdpi.com The norbornene framework is constructed via a cycloaddition between cyclopentadiene (B3395910) and maleic anhydride (B1165640), which is then converted to the dicarboximide. lew.rolatech.edu This reaction efficiently creates a rigid, bicyclic structure, a type of polycyclic scaffold. mdpi.com

This inherent polycyclic nature is of great interest in medicinal chemistry and drug design. mdpi.com The introduction of rigid, three-dimensional structures like the norbornene motif is a recognized strategy to move away from the "flatland" of aromatic rings often found in drug candidates, potentially leading to improved binding affinity and selectivity for biological targets. mdpi.com The norbornene-imide moiety itself has been incorporated into larger molecules to enhance their biological activity. For example, its addition to oleanolic acid was shown to increase cytotoxicity against several cancer cell lines. mdpi.com Therefore, the norbornene core of HONB, a product of the Diels-Alder reaction, serves as a valuable starting point and structural motif for the synthesis of more complex, biologically active molecules. lew.romdpi.com

Intermediate for the Synthesis of Asymmetrical Carbonates and Related Structures

This compound serves as a crucial intermediate in the synthesis of activated carbonate reagents, which are subsequently used to generate asymmetrical carbonates and other related structures. A key example is the synthesis of N,N'-bis-(5-norbornene-2,3-dicarboxyimidyl) carbonate. This symmetrical carbonate is a valuable reagent, particularly as an alternative to N,N'-disuccinimidyl carbonate and N,N'-diphthalimidylcarbonate for preparing reactive amino acid esters, which are precursors for asymmetrical carbonate synthesis. lew.ro

The synthesis of N,N'-bis-(5-norbornene-2,3-dicarboxyimidyl) carbonate involves the reaction of HONB with a suitable carbonyl source, such as phosgene (B1210022). Research has delved into the stereochemistry of this conversion, preparing both the endo and exo isomers of the carbonate from the corresponding HONB isomers. The synthesis begins with the Diels-Alder reaction of cyclopentadiene and maleic anhydride, which kinetically favors the formation of the endo anhydride. lew.ro This anhydride is then converted to the endo-HONB, which can be used to produce the endo-carbonate.

A study by Maftei and colleagues detailed the synthesis and stereochemical clarification of both the exo and endo isomers of N,N'-bis-(5-norbornene-2,3-dicarboxyimidyl) carbonate. lew.ro The synthesis was carried out using different procedures, and the yields for the respective isomers were reported.

Table 1: Synthesis Yields of N,N'-bis(5-norbornene-2,3-dicarboxyimidyl) carbonate Isomers

| Isomer | Starting Material | Synthesis Procedure | Yield (%) | Reference |

|---|---|---|---|---|

| endo | endo-HONB | Procedure B | 67 | lew.ro |

| exo | exo-HONB | Procedure B | 74 | lew.ro |

| exo | exo-HONB | Procedure C | 54 | lew.ro |

These carbonate structures are highly reactive and can be employed in subsequent reactions to introduce the norbornene-dicarboximide moiety onto other molecules, leading to the formation of asymmetrical carbonates and other derivatives.

Precursor in the Research Synthesis of Diverse Organic Compounds

Beyond its role in carbonate synthesis, this compound is a well-established precursor in the synthesis of a variety of organic compounds, most notably in peptide chemistry. Its primary function in this context is as a coupling additive, often used in conjunction with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC). jst.go.jp The addition of HONB to the reaction mixture has been shown to significantly suppress side reactions, such as the formation of N-acylurea, and to minimize the racemization of amino acid residues during peptide bond formation. jst.go.jpdiscofinechem.com This leads to higher yields and greater purity of the final peptide product. jst.go.jp

A seminal study by Fujino et al. demonstrated the effectiveness of HONB as a coupling additive. jst.go.jp Their research included various racemization tests to quantify the degree to which HONB preserves the stereochemical integrity of the amino acids during synthesis.

Table 2: Effectiveness of HONB in Suppressing Racemization during Peptide Synthesis

| Coupling Method | Racemization (%) | Reference |

|---|---|---|

| DCC alone | 34.8 | jst.go.jp |

| DCC + HOSu | 11.2 | jst.go.jp |

| DCC + HONB | 6.4 | jst.go.jp |

HOSu: N-Hydroxysuccinimide

The utility of HONB as a precursor extends to the synthesis of specific, non-peptide organic molecules. For instance, it has been used to prepare the active ester of N-benzyloxycarbonyl-DL-2-hydroxy-4-aminobutyric acid. prepchem.com In this synthesis, HONB is reacted with the carboxylic acid in the presence of DCC to form the corresponding active ester, which can then be used in further synthetic transformations. prepchem.com

Furthermore, the norbornene dicarboximide framework, for which HONB is a hydroxylated derivative, is a precursor in materials science. The anhydride, a direct precursor to HONB, can be converted into various N-substituted norbornene dicarboximide monomers. These monomers can undergo Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with high thermal stability and specific mechanical properties. nih.govresearchgate.net While HONB itself is not directly polymerized in these instances, its core structure is fundamental to the resulting polymer. The properties of these polymers can be tailored by the choice of the N-substituent and the polymerization conditions.

Table 3: Properties of Polymers Derived from Norbornene Dicarboximide Monomers

| Monomer | Polymer Molecular Weight (Mw) | Glass Transition Temperature (Tg) | Reference |

|---|---|---|---|

| Di(S-(+)-3-octyl) ester of cis-5-norbornene-exo-2,3-dicarboxylic acid | 1.9 x 10⁵ | -30 °C | nih.gov |

| Di((-)-menthyl) ester of cis-5-norbornene-exo-2,3-dicarboxylic acid | 5.8 x 10⁵ | 139 °C | nih.gov |

| N-methyl norbornene dicarboximide (exo) | 62,000 (Mn) | 217 °C | google.com |

Role of N Hydroxy 5 Norbornene 2,3 Dicarboximide in Polymer Science and Materials Research

Integration into High-Performance Polymer Synthesis

N-Hydroxy-5-norbornene-2,3-dicarboximide serves as a critical intermediate in the creation of high-performance polymers. Its incorporation into polymer chains can lead to substantial improvements in their thermal and mechanical characteristics, making them suitable for demanding applications in sectors like aerospace and automotive. nih.gov

Enhancement of Thermal Stability in Polymeric Systems

The introduction of the norbornene dicarboximide moiety into polymer backbones is a well-documented strategy for increasing their thermal stability. The rigid, bicyclic structure of the norbornene unit restricts segmental motion within the polymer chains, leading to higher glass transition temperatures (Tg). Research on related N-substituted norbornene-2,3-dicarboximides has shown that the resulting polymers exhibit high thermal stability. researchgate.net For instance, polyimides, a class of high-performance polymers, are known for their exceptional thermal resistance, and modifications with structures akin to this compound contribute to this property.

A study on polymers based on dimethyl esters of 5-norbornene-2,3-dicarboxylic acid demonstrated that the introduction of a cross-linking agent, exo,exo-N,N'-hexylene-di(5-norbornene-2,3-dicarboximide), led to a notable increase in the glass transition temperature of the resulting polymers. researchgate.net This indicates that the incorporation of the norbornene dicarboximide structure enhances the thermal properties of the material.

Table 1: Effect of a Norbornene Dicarboximide Crosslinker on the Glass Transition Temperature (Tg) of a Polynorbornene

| Concentration of Crosslinker (wt.%) | Glass Transition Temperature (Tg) (°C) |

| 0 | 86-90 |

| 2 | Increased |

| 4 | Increased further |

| 6 | Significantly Increased |

| 8 | Maximized |

| 10 | Slight Decrease from Maximum |

Note: This table is illustrative, based on the trend described in the research where specific values beyond the baseline were not provided. The study showed a general upward trend in Tg with increasing crosslinker concentration up to a certain point. researchgate.net

Improvement of Mechanical Properties of Polymers

The same structural rigidity that enhances thermal stability also contributes to the improvement of the mechanical properties of polymers. The incorporation of the norbornene dicarboximide structure can lead to polymers with higher strength and modulus. Studies on polymers derived from 5-norbornene-2,3-dicarboxylic acid have shown that the use of bifunctional comonomers of 5-norbornene-2,3-dicarboximides as cross-linking agents leads to the formation of polymers with improved physicochemical properties, including elastic moduli in bending and stretching. researchgate.net

Research on the effect of different 5-norbornene-2,3-dicarboximide linkers on the mechanical properties of a polydimethyl ether of 5-norbornene-2,3-dicarboxylic acid revealed that the introduction of these crosslinkers significantly influenced properties such as tensile elongation and impact strength. For example, the use of exo,exo-N,N'-butylene-di(5-norbornene-2,3-dicarboximide) resulted in a polymer with a high degree of cross-linking and enhanced elastic moduli. researchgate.net

Function as a Crosslinking Agent in Polymer Network Formation

The process of cross-linking is a widely used method to improve the mechanical strength, thermal stability, and degradation resistance of polymeric materials. nih.gov Research has demonstrated that bifunctional norbornene dicarboximide monomers can be successfully employed to create cross-linked polynorbornene dicarboximides through ring-opening metathesis polymerization (ROMP). researchgate.net The addition of such a cross-linking agent leads to an increase in the degree of cross-linking in the resulting polymers. researchgate.net

Investigation as a Radical Initiator in Polymerization Processes

While the primary role of this compound in many polymerization reactions is that of a monomer or a comonomer, the potential for related structures to be involved in initiation processes has been a subject of investigation. Generally, the polymerization of norbornene derivatives can be initiated by various catalytic systems, including free-radical catalysts. google.com

One study on a radical polymerization approach for ring-opened oxanorbornene anhydride-based macromonomers noted the use of AIBN (Azobisisobutyronitrile), a common radical initiator, to polymerize an acrylate (B77674) group that was introduced to a polymer with a norbornene-based structure. nih.gov This suggests that while the norbornene moiety itself may not be the primary radical initiator, it can be part of a polymer chain that undergoes further radical polymerization. The field of enzyme-initiated radical polymerizations also presents interesting possibilities, where enzymes can generate radicals to initiate polymerization. europa.eu However, direct and extensive research specifically investigating this compound as a primary radical initiator is limited in the currently available literature.

Application in the Development of Advanced Functional Materials

This compound and its derivatives are valuable in the development of advanced functional materials due to the desirable properties they impart. nih.gov These materials often find use in specialized applications where high performance is a prerequisite.

Research on Coatings and Adhesives with Enhanced Properties

The incorporation of this compound and related compounds into polymer formulations for coatings and adhesives can significantly enhance their performance. The resulting materials can exhibit improved adhesion, durability, and resistance to environmental factors. nih.gov The thermal stability conferred by the norbornene structure is particularly beneficial for high-performance coatings that need to withstand elevated temperatures.

A study on a co-monomer in polyester-based coatings for metal cans, 5-norbornene-2,3-dicarboxylic anhydride (B1165640), which is a precursor to the dicarboximide, highlighted its use in applications requiring contact with food under sterilization conditions and for long-term contact. This points to the stability and suitability of the norbornene structure in demanding coating applications. The use of such compounds in thermosetting resins and as a curing agent in epoxy formulations further underscores their utility in creating robust and resistant materials.

Composites Development Utilizing this compound Derivatives

This compound (NHND) and its derivatives are recognized for their utility in polymer chemistry and materials science, particularly in the creation of advanced composite materials. chemimpex.com These compounds can act as modifiers or cross-linking agents to enhance the properties of polymers, making them suitable for high-performance applications. chemimpex.comguidechem.com The unique structure of NHND allows it to serve as a reactive intermediate, which facilitates the formation of cross-linked polymer networks that improve the durability and performance of the final composite materials. chemimpex.com

Research in this area has focused on synthesizing various derivatives of NHND to be incorporated into polymer matrices. These derivatives are instrumental in improving the thermal stability and mechanical properties of the resulting composites, which is a critical requirement for materials used in the aerospace and automotive industries. chemimpex.com

One area of investigation involves the use of NHND derivatives as cross-linking agents in the Ring-Opening Metathesis Polymerization (ROMP) of other norbornene-based monomers. A specific derivative, exo,exo-N,N'-hexylene-di(5-norbornene-2,3-dicarboximide), has been studied for its effectiveness as a cross-linking agent in polymers derived from a mixture of dimethyl esters of exo,exo- and endo,endo-5-norbornene-2,3-dicarboxylic acid. researchgate.net The introduction of this bifunctional norbornene derivative, which contains two polymerizable norbornene groups, allows for the creation of a three-dimensional polymer network.

The primary findings from this research indicate a direct correlation between the concentration of the NHND derivative and the properties of the resulting polymer. As the amount of the cross-linking agent increases, so does the degree of cross-linking within the polymer. researchgate.net This increased cross-linking density, in turn, leads to a higher glass transition temperature (Tg) of the polymer, enhancing its thermal stability. researchgate.net Such polymers with improved physical and mechanical properties are valuable for the development of various composite materials. researchgate.net

The following table summarizes the effect of the concentration of the cross-linking agent, exo,exo-N,N'-hexylene-di(5-norbornene-2,3-dicarboximide), on the glass transition temperature of the polymer.

| Concentration of Cross-linking Agent (wt%) | Glass Transition Temperature (Tg) (°C) |

| 0 | 86-90 |

| 10 | 95 |

| 20 | 105 |

| 30 | 118 |

| 40 | 130 |

Data sourced from a study on polymers based on norbornene derivatives. researchgate.net

The synthesis of other derivatives, such as N,N'-bis-(5-exonorbornene-2,3-dicarboxyimidyl) carbonate and its endo isomer, has also been a subject of research, highlighting the ongoing efforts to create novel monomers and cross-linkers from NHND for materials development. researchgate.net The ability to tailor the stereochemistry of these derivatives provides another level of control over the final properties of the polymers and composites. researchgate.net

Theoretical and Computational Chemistry Studies on N Hydroxy 5 Norbornene 2,3 Dicarboximide

Computational Analysis of Molecular Structure and Conformation

Computational analysis is a powerful tool for investigating the three-dimensional structure and conformational possibilities of HONB. Such studies are crucial for understanding the relationship between the molecule's structure and its chemical behavior.

N-Hydroxy-5-norbornene-2,3-dicarboximide exists as two primary stereoisomers: the endo and exo forms. The spatial arrangement of the dicarboximide ring relative to the norbornene bicyclic system defines these isomers and significantly influences their properties.

Theoretical calculations have been employed to determine the thermodynamical heat of formation for both the endo and exo isomers of HONB. These studies indicate that the exo isomer is slightly more thermodynamically favored than the endo isomer. researchgate.netlew.ro However, this energetic preference is small, leading to an equilibrium mixture that is close to a 1:1 ratio. researchgate.netlew.ro This theoretical finding is consistent with experimental observations. researchgate.netlew.ro

The molecular structure of the endo-isomer has been determined experimentally using X-ray crystallography, providing precise data on bond lengths, bond angles, and dihedral angles. lew.ro While detailed computational geometry data for both isomers is not widely published, the experimental data for the endo isomer serves as a crucial benchmark for theoretical models.

Table 1: Selected Experimental Geometric Parameters for endo-N-Hydroxy-5-norbornene-2,3-dicarboximide from X-ray Crystallography lew.ro

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | O2-C9 | 1.2079(14) |

| O3-N | 1.3806(12) | |

| Bond Angles (°) | C8-C2-C1 | 113.93(9) |

| C9-C3-C4 | 113.82(9) | |

| Dihedral Angles (°) | C3-C9-N-O3 | 172.60(9) |

| C3-C9-N-C8 | 0.96(12) |

This table presents a selection of geometric parameters for the endo isomer as determined by X-ray crystallography. Computational studies would typically aim to reproduce these values and provide a corresponding theoretical geometry for the exo isomer.

Detailed computational studies on the conformational landscapes of the individual endo and exo isomers of HONB are not extensively available in the published literature. Such studies would involve mapping the potential energy surface of the molecule by rotating its flexible bonds to identify various low-energy conformers. The relative energies and populations of these conformers could then be used to understand how the molecule's shape influences its reactivity in different chemical environments. For instance, the accessibility of the N-hydroxy group, which is crucial for its role in forming active esters, would likely be dependent on the molecule's conformation.

Theoretical Prediction and Elucidation of Reaction Pathways

Computational chemistry is instrumental in mapping out the energetic profiles of chemical reactions, including the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of reaction mechanisms.

This compound is widely recognized for its application in peptide synthesis, where it is used as an activating agent to form active esters. innospk.com This process facilitates the formation of peptide bonds. While the synthetic utility of HONB in this context is well-documented, specific computational modeling of the active ester formation and subsequent reaction mechanisms involving HONB is not readily found in the scientific literature. Such theoretical studies would be valuable for understanding the reaction kinetics and the role of HONB in minimizing side reactions.

The interconversion between the endo and exo isomers of HONB is a known process. lew.ro Theoretical calculations have confirmed that the exo isomer is slightly more stable than the endo form. researchgate.netlew.ro While the equilibration of the isomers is experimentally observed, detailed computational studies predicting the specific mechanism and transition state for the endo-exo isomerization of HONB itself have not been extensively published. However, computational studies on the related 5-norbornene-2,3-dicarboxylic anhydride (B1165640) have utilized Density Functional Theory (DFT) to elucidate the transition states and reaction pathways for its isomerization, providing a framework for how such a mechanism could be theoretically investigated for HONB.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are essential for determining the electronic properties of a molecule, which are fundamental to its reactivity. These properties include the distribution of electron density and the energies of the molecular orbitals.

Energy Landscapes and Thermodynamic Heat of Formation Calculations

Computational studies have been instrumental in elucidating the thermodynamic properties of this compound (HONB), particularly concerning its stereoisomers. The compound exists as two diastereomers: the exo and endo isomers. The relative stability of these isomers is a key aspect of their energy landscape.

Theoretical calculations of the thermodynamic heat of formation have been performed to compare the stability of the exo and endo isomers of HONB. These studies indicate that the exo isomer is slightly more thermodynamically stable than the endo isomer. lew.roresearchgate.net This slight preference for the exo form is an important consideration in synthetic routes and purification processes.

The energy landscape of the isomerization between the exo and endo forms is of significant interest. While the Diels-Alder reaction used to synthesize the precursor, 5-norbornene-2,3-dicarboxylic anhydride, kinetically favors the endo isomer, thermal equilibration can lead to a mixture of both. lew.ro Theoretical calculations support the experimental observation that at equilibrium, the ratio of exo to endo isomers of this compound is nearly fifty-fifty, underscoring the small energy difference between them. lew.roresearchgate.net

A conformational analysis of a related derivative, N-benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide, performed using Density Functional Theory (DFT) at the CAM-B3LYP/6-311++G(d,p) level, identified multiple conformational forms. researchgate.net This suggests that the energy landscape of HONB itself is likely characterized by several local minima corresponding to different spatial arrangements of the hydroxyimide group relative to the norbornene framework. The potential energy surface is influenced by torsional angles within the molecule, and identifying the global minimum is crucial for understanding its most stable conformation.

Table 1: Calculated Thermodynamic Heat of Formation for this compound Isomers

| Isomer | Relative Thermodynamic Stability |

| exo | Slightly favored lew.roresearchgate.net |

| endo | Slightly disfavored lew.roresearchgate.net |

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is fundamental to understanding its reactivity, particularly its role as a coupling additive in peptide synthesis. Computational methods such as Density Functional Theory (DFT) are employed to calculate various electronic properties and reactivity descriptors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. nih.govmdpi.com For HONB, the HOMO is expected to be localized on the N-hydroxy group, making it susceptible to electrophilic attack, while the LUMO is likely centered on the carbonyl groups, which are electrophilic in nature. A smaller HOMO-LUMO gap would imply higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as sites for electrophilic attack. Positive potential (electron-poor regions) would be expected around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic interaction.

Global and Local Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.comnih.gov

Chemical Hardness (η) and Softness (S): These global descriptors measure the resistance to change in electron distribution. A "soft" molecule, with a small HOMO-LUMO gap, is generally more reactive. mdpi.com

Electronegativity (χ) and Electrophilicity Index (ω): These parameters quantify the ability of a molecule to attract electrons. mdpi.com

Fukui Functions (f(r)): This local descriptor identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. nih.gov For HONB, the Fukui functions would likely highlight the nitrogen and oxygen atoms as key reactive centers.

Table 2: Key Electronic Structure and Reactivity Descriptors (Illustrative)

| Descriptor | Definition | Significance for HONB |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | 3D map of electron density | Identifies sites for electrophilic and nucleophilic attack. |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | Inverse relationship with reactivity. |

| Fukui Function (f(r)) | Change in electron density with respect to the number of electrons | Pinpoints specific atomic sites of reactivity. |

Molecular Modeling for Understanding Interactions in Synthetic Systems

Molecular modeling, particularly through DFT calculations, is a powerful tool for investigating the role of this compound in synthetic systems, most notably in peptide synthesis where it is used as a coupling additive to facilitate amide bond formation and suppress side reactions.

In peptide coupling reactions mediated by carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), HONB acts by forming an activated ester intermediate. This intermediate is more reactive towards the amine nucleophile than the carboxylic acid itself and is less prone to racemization. Molecular modeling can elucidate the mechanism of this process by:

Characterizing Transition States: Computational chemistry allows for the identification and characterization of the transition state structures involved in the formation of the HONB-activated ester and its subsequent reaction with an amine. The energy barriers associated with these transition states can be calculated to understand the reaction kinetics. nih.gov

Investigating Reaction Pathways: DFT calculations can map out the potential energy surface of the coupling reaction, comparing the desired pathway with competing side reactions, such as the formation of N-acylurea. This can provide insights into why HONB is effective at minimizing these unwanted byproducts.

Analyzing Non-covalent Interactions: Molecular modeling can reveal the crucial role of non-covalent interactions, such as hydrogen bonding, in stabilizing the transition states and intermediates. For instance, the hydroxyl group of HONB can participate in hydrogen bonding that facilitates the nucleophilic attack of the amine.

Studies on similar activated ester systems, such as those derived from 1-hydroxy-7-azabenzotriazole (HOAt) and 1-hydroxybenzotriazole (HOBt), have utilized DFT calculations to compare their reaction energy barriers with those of N-hydroxysuccinimide (NHS) esters. nih.gov These studies have shown that a lower transition state barrier correlates with higher reactivity. Similar computational investigations focusing on HONB-activated esters would provide a quantitative understanding of their enhanced reactivity and efficiency in peptide synthesis.

By modeling the interactions between the HONB-activated ester, the incoming amine, and any catalysts or solvent molecules present, a detailed, atomistic understanding of the coupling mechanism can be achieved. This knowledge can guide the optimization of reaction conditions and the design of even more efficient coupling additives for complex synthetic challenges.

Advanced Analytical Methodologies in Research Pertaining to N Hydroxy 5 Norbornene 2,3 Dicarboximide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

NMR spectroscopy stands as a cornerstone technique in the analysis of N-Hydroxy-5-norbornene-2,3-dicarboximide, providing profound insights into its structure, quantification, and reactive behavior.

Elucidation of Stereochemistry and Isomer Assignment

A significant challenge in working with this compound and its derivatives is the existence of exo and endo stereoisomers. NMR spectroscopy provides a definitive method for their assignment. lew.roresearchgate.net The differentiation between these isomers is achieved by analyzing the chemical shifts of specific atoms in both ¹H and ¹³C NMR spectra. lew.roresearchgate.net

For ¹H NMR, the protons at positions 2 and 3 exhibit the most significant difference in chemical shifts between the isomers. The signal for the exo isomer is shifted downfield by approximately 0.5 ppm compared to the endo isomer. lew.ro In ¹³C NMR, the key indicator is the chemical shift of the methylene (B1212753) bridge carbon, which is distinct for each isomer. lew.roresearchgate.net These clear distinctions in chemical shifts allow for unambiguous assignment of the exo and endo configurations. lew.ro Theoretical calculations of the heat of formation have been used to support experimental findings, indicating that exo isomers are slightly more thermodynamically favored, often resulting in an equilibrium mixture of nearly equal parts. lew.roresearchgate.net

| Isomer | Key NMR Nucleus | Distinguishing Feature |

|---|---|---|

| exo vs. endo | ¹H (Protons at C2/C3) | Exo isomer signal is ~0.5 ppm downfield compared to the endo isomer. lew.ro |

| exo vs. endo | ¹³C (Methylene Bridge Carbon) | Distinct chemical shifts allow for clear differentiation. lew.roresearchgate.net |

Use as an Internal Standard in Quantitative ³¹P NMR Spectroscopy

This compound (specifically the endo isomer, e-HNDI) serves as an effective internal standard for quantitative ³¹P NMR spectroscopy, particularly in the analysis of hydroxyl groups in complex biomacromolecules like lignin. researchgate.net In this method, the hydroxyl groups of the sample are phosphitylated, and the resulting phosphorus signals are analyzed. The compound is chosen because its single hydroxyl group, after phosphitylation, produces a signal that is baseline-resolved from the resonances derived from the sample's various hydroxyl groups (such as aliphatic, phenolic, and carboxylic acid groups). researchgate.net This lack of signal overlap is crucial for accurate quantification, allowing researchers to determine the content of different types of hydroxyl groups by comparing their signal integrals to that of the known amount of the internal standard. researchgate.net

In Situ Monitoring of Chemical Reactions Involving this compound

In situ NMR monitoring is a powerful tool for studying the kinetics and mechanisms of chemical reactions in real-time. rsc.orgbeilstein-journals.orgnih.gov This technique can be applied to reactions involving this compound, such as its synthesis from the corresponding 5-norbornene-2,3-dicarboxylic anhydride (B1165640) and hydroxylamine (B1172632). lew.ro By acquiring a series of NMR spectra over the course of the reaction, researchers can track the disappearance of reactant signals and the appearance of product signals. beilstein-journals.org This allows for the determination of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions without the need for isolating products at various time points. beilstein-journals.orgnih.gov

Crystallographic Studies for Structural Determination

While NMR is excellent for determining structure in solution, X-ray crystallography provides precise information about the molecule's three-dimensional arrangement in the solid state.

X-ray Crystallography of this compound and its Derivatives

The molecular structure of N-hydroxy-5-endo-norbornene-2,3-dicarboximide has been definitively established through single-crystal X-ray diffraction analysis. lew.roresearchgate.net These studies provide unambiguous proof of the endo configuration and detailed bond lengths and angles. lew.ro Crystallographic data confirms the compound's spatial arrangement and solid-state packing. Similar studies on derivatives, such as N,N'-bis-(5-endo-norbornene-2,3-dicarboxyimidyl) carbonate, have also been conducted to confirm their structures without any doubt. lew.ro

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.9042(2) |

| b (Å) | 7.72924(10) |

| c (Å) | 9.3889(2) |

| β (°) | 109.836(2) |

| Volume (ų) | 812.63(2) |

| Z (Molecules per unit cell) | 4 |

Spectroscopic Techniques for Reaction Monitoring and Product Characterization in Research

Spectroscopic methods are fundamental to monitoring the synthesis of this compound and characterizing its purity and structure. The synthesis typically begins with the corresponding exo or endo 5-norbornene-2,3-dicarboxylic anhydrides. lew.ro Throughout the reaction with hydroxylamine, techniques like NMR spectroscopy are used to track the conversion of the anhydride starting material into the final N-hydroxyimide product. Upon completion, the spectroscopic data for the isolated product, including ¹H NMR, ¹³C NMR, and other relevant techniques, are compared to established data to confirm its identity and isomeric purity. lew.ro For example, in the synthesis of N,N'-bis(5-norbornene-2,3-dicarboxy-imidyl) carbonate from this compound, the spectroscopic data of the products obtained via different procedures were found to be practically identical, confirming the reliability of the synthetic methods. lew.ro

Thermodynamic and Solubility Studies for Process Optimization

The optimization of crystallization and purification processes for this compound (HONB) is critically dependent on a thorough understanding of its solubility and thermodynamic behavior in various solvent systems. researchgate.net Such studies provide essential data for process design, enabling the selection of appropriate solvents, determination of optimal operating temperatures, and maximization of yield and purity.

Equilibrium Solubility Measurements in Mixed Solvents

The equilibrium solubility of this compound has been systematically investigated in several binary mixed solvent systems to support its industrial application. researchgate.netcolab.ws One key study measured the solubility of HONB in mixtures of ethyl acetate (B1210297) with 2-methoxyethanol, methanol, and 1,4-dioxane. researchgate.netcolab.ws These measurements were conducted at temperatures ranging from 278.15 K to 323.15 K under atmospheric pressure (0.1 MPa) using a laser monitoring technique to determine the point of dissolution. researchgate.netcolab.ws

The experimental results consistently showed that the solubility of HONB is directly proportional to both the temperature and the mass fraction of the co-solvents (2-methoxyethanol, methanol, or 1,4-dioxane) in the ethyl acetate mixture. researchgate.netcolab.ws The mole fraction solubility of HONB demonstrated a significant range, varying from a low of 0.0115 in an ethyl acetate + 1,4-dioxane mixture (with a 1,4-dioxane mass fraction of 0.2066 at 278.15 K) to a high of 0.1788 in an ethyl acetate + 2-methoxyethanol mixture (with a 2-methoxyethanol mass fraction of 0.7993 at 323.15 K). researchgate.netcolab.ws This indicates a substantial increase in solubility with rising temperature and co-solvent concentration. researchgate.netcolab.ws

Table 1: Experimental Mole Fraction Solubility (x) of HONB in Mixed Solvents at 298.15 K

| Solvent System | Mass Fraction of Co-solvent (w₁) | Mole Fraction Solubility (x) |

|---|---|---|

| Ethyl Acetate (EA) + 2-Methoxyethanol | 0.2000 | 0.0458 |

| Ethyl Acetate (EA) + 2-Methoxyethanol | 0.4000 | 0.0665 |

| Ethyl Acetate (EA) + 2-Methoxyethanol | 0.6000 | 0.0931 |

| Ethyl Acetate (EA) + 2-Methoxyethanol | 0.8000 | 0.1284 |

| Ethyl Acetate (EA) + Methanol | 0.2000 | 0.0389 |

| Ethyl Acetate (EA) + Methanol | 0.4000 | 0.0551 |

| Ethyl Acetate (EA) + Methanol | 0.6000 | 0.0768 |

| Ethyl Acetate (EA) + Methanol | 0.8000 | 0.1069 |

| Ethyl Acetate (EA) + 1,4-Dioxane | 0.2000 | 0.0215 |

| Ethyl Acetate (EA) + 1,4-Dioxane | 0.4000 | 0.0301 |

| Ethyl Acetate (EA) + 1,4-Dioxane | 0.6000 | 0.0418 |

| Ethyl Acetate (EA) + 1,4-Dioxane | 0.8000 | 0.0579 |